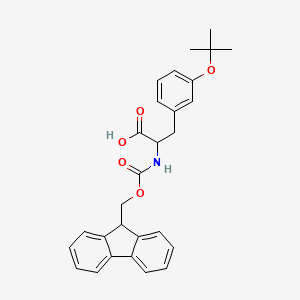

(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether” is a complex organic compound. It likely contains an Fmoc-protected amino acid (meta-tyrosine) and a tert-butyl ether group . Fmoc (Fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis. The tert-butyl ether group is a common protecting group for alcohols in organic synthesis .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The Fmoc group can be removed under mildly basic conditions, and the tert-butyl ether group can be cleaved under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Tert-butyl ethers generally have low polarity and are resistant to acid .

Scientific Research Applications

Synthesis and NMR Applications

A novel synthesis pathway for Fmoc-protected amino acids, such as perfluoro-tert-butyl tyrosine, demonstrates its application in 19F NMR spectroscopy due to its highly fluorinated nature, allowing for sensitive detection in peptides. This synthesis from Fmoc-4-NH2-phenylalanine via diazotization followed by coupling with perfluoro-tert-butanol highlights its potential in bioimaging and structural analysis of peptides (Tressler & Zondlo, 2016).

Solid-Phase Synthesis

The use of ammonium tert-butyl H-phosphonate for the phosphorylation of Tyr- and Ser-containing peptides synthesized by an Fmoc strategy is another application. This method is efficient and applicable to a wide range of peptides, avoiding undesired reactions during chain elongation and illustrating the versatility of Fmoc-protected amino acids in peptide modification (Kupihar, Kele, & Tóth, 2001).

Self-Assembly and Hydrogelation

Fmoc-protected aromatic amino acids, including derivatives of phenylalanine and tyrosine, have shown to undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. The study of monohalogenated Fmoc-Phe side-chain derivatives revealed their enhanced self-assembly into amyloid-like fibrils, indicating the impact of minimal atomic substitutions on self-assembly rates and hydrogel properties. This finding underscores the role of Fmoc-protected amino acids in the development of novel materials for biomedical applications (Ryan, Anderson, & Nilsson, 2010).

Enzymatic Dephosphorylation in Hydrogel Production

Fmoc-tyrosine hydrogels can be produced by enzymatic dephosphorylation, allowing for the control of gel stiffness. This process, facilitated by alkaline phosphatase, enables the formation of a self-assembling network of fibres, with implications for three-dimensional cell culture and material science (Thornton, Smith, Merry, & Ulijn, 2009).

Supramolecular Chemistry and Drug Delivery

Research into N-fluorenylmethoxycarbonyl-protected amino acids, including meta-tyrosine derivatives, highlights their significance in the design and development of hydrogelators, biomaterials, and therapeutics. A comprehensive study of noncovalent interactions and supramolecular synthon patterns in these compounds provides insights into their structural and functional applications in biomedical research (Bojarska et al., 2020).

Mechanism of Action

Target of Action

It’s known that tert-butyl ethers are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Mode of Action

The (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether interacts with its targets through the tert-butyl group. The tert-butyl group is introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

The introduction of the tert-butyl group into organic compounds can influence various biochemical pathways, given the wide applications of tert-butyl esters in synthetic organic chemistry .

Pharmacokinetics

The introduction of the tert-butyl group into organic compounds using flow microreactor systems is known to be efficient and versatile , which could potentially impact the bioavailability of the compound.

Result of Action

The introduction of the tert-butyl group into organic compounds can result in the formation of tert-butyl ethers of alcohols and phenols .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the introduction of the tert-butyl group into organic compounds is performed in solvent-free conditions at room temperature using a catalytic amount of Er (OTf) 3 . The catalyst can be easily recovered and reused several times without loss of activity .

Safety and Hazards

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMJCGGJNCHHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2724529.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)

![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)

![3-fluoro-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2724542.png)

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2724546.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2724549.png)